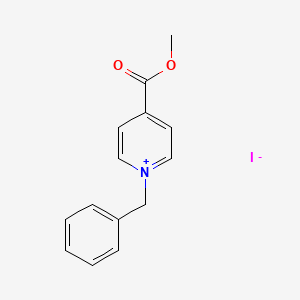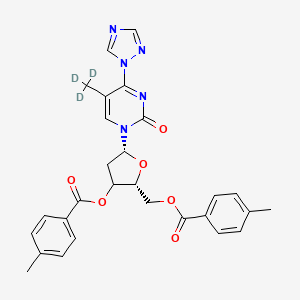
4-(1,2,4-Triazolyl)-3'5'-di-O-4-toluoyl-5-methyl-2'-deoxycytidine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 is a synthetic compound that belongs to the class of nucleoside analogs. This compound is characterized by the presence of a 1,2,4-triazole ring, which is known for its diverse biological activities. The compound is structurally modified to include deuterium atoms, which can enhance its stability and metabolic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 typically involves multiple steps:
Formation of the 1,2,4-Triazole Ring: The 1,2,4-triazole ring can be synthesized using 3-amino-1,2,4-triazole as a starting material.
Attachment of the Nucleoside Moiety: The nucleoside moiety is introduced through glycosylation reactions, where the triazole ring is coupled with a protected sugar derivative.
Deprotection and Functionalization: The final steps involve deprotection of the sugar moiety and functionalization to introduce the toluoyl and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions .
化学反应分析
Types of Reactions
4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles or nucleophiles in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学研究应用
4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 has several scientific research applications:
作用机制
The mechanism of action of 4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The triazole ring can interact with various molecular targets, including enzymes involved in DNA and RNA synthesis . This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Fluconazole: A triazole antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Voriconazole: Another triazole antifungal agent.
Uniqueness
4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 is unique due to its specific structural modifications, including the presence of deuterium atoms and the combination of triazole and nucleoside moieties. These features can enhance its stability, metabolic properties, and biological activity compared to other triazole compounds .
属性
分子式 |
C28H27N5O6 |
|---|---|
分子量 |
532.6 g/mol |
IUPAC 名称 |
[(2R,5R)-3-(4-methylbenzoyl)oxy-5-[2-oxo-4-(1,2,4-triazol-1-yl)-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C28H27N5O6/c1-17-4-8-20(9-5-17)26(34)37-14-23-22(39-27(35)21-10-6-18(2)7-11-21)12-24(38-23)32-13-19(3)25(31-28(32)36)33-16-29-15-30-33/h4-11,13,15-16,22-24H,12,14H2,1-3H3/t22?,23-,24-/m1/s1/i3D3 |
InChI 键 |
GWVTWMRVTOWMMV-JVSOASHOSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)N=C1N2C=NC=N2)[C@H]3CC([C@H](O3)COC(=O)C4=CC=C(C=C4)C)OC(=O)C5=CC=C(C=C5)C |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=NC3=O)N4C=NC=N4)C)OC(=O)C5=CC=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


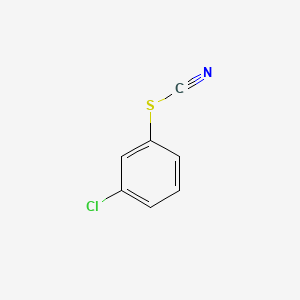
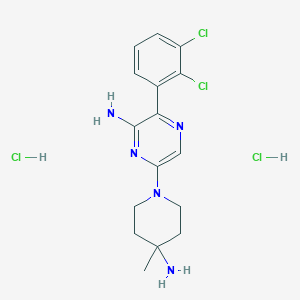
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
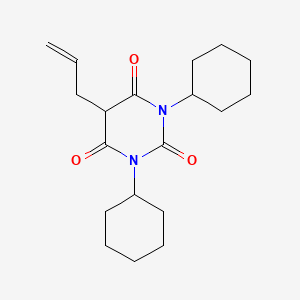
![1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-](/img/structure/B14751002.png)
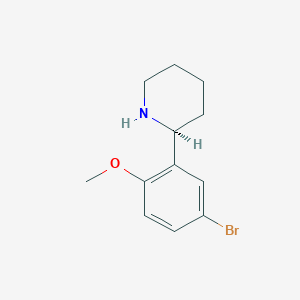
![1,3-Dimethylbenzo[f]quinoline](/img/structure/B14751012.png)

![[Methyl(propyl)silanediyl]dimethanol](/img/structure/B14751025.png)
![Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium](/img/structure/B14751034.png)


